(2-Bromo-5-nitropyridin-3-yl)methanol
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Overview
Description
(2-Bromo-5-nitropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the second position, a nitro group at the fifth position, and a hydroxymethyl group at the third position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that nitropyridines can undergo various reactions, including cross-coupling reactions . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Nitropyridines and their derivatives have been associated with a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Nitropyridines and their derivatives have been associated with a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitropyridin-3-yl)methanol typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method starts with the bromination of 3-hydroxymethylpyridine to obtain 2-bromo-3-hydroxymethylpyridine. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: (2-Bromo-5-nitropyridin-3-yl)carboxylic acid.
Reduction: (2-Bromo-5-aminopyridin-3-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-nitropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.
5-Bromo-2-chloropyridin-3-yl)methanol: Contains a chlorine atom instead of a nitro group.
3-Nitropyridine: Lacks both the bromine and hydroxymethyl groups.
Uniqueness
(2-Bromo-5-nitropyridin-3-yl)methanol is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromine and nitro groups allows for diverse chemical transformations, while the hydroxymethyl group provides a site for further functionalization.
Properties
IUPAC Name |
(2-bromo-5-nitropyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-6-4(3-10)1-5(2-8-6)9(11)12/h1-2,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFJMTXMTDXYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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